molecular formula C18H18O2 B3038225 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl CAS No. 81591-83-5

4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl

Cat. No.: B3038225
CAS No.: 81591-83-5
M. Wt: 266.3 g/mol
InChI Key: ZSAICLUIVSNXGW-UHFFFAOYSA-N
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Description

4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two oxirane (epoxy) groups attached to the 4 and 4’ positions of the biphenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be obtained through the coupling of two benzene rings.

    Epoxidation: The introduction of oxirane groups is achieved through epoxidation reactions. This can be done using reagents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl may involve large-scale epoxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification methods to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Ring-Opening Reactions: The oxirane groups are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Polymerization: The compound can participate in polymerization reactions to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.

    Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.

    Catalysts: Acid or base catalysts can be employed to facilitate the ring-opening and polymerization reactions.

    Solvents: Solvents such as dichloromethane, toluene, or dimethylformamide are often used to dissolve the reactants and control the reaction environment.

Major Products

    Epoxy Resins: The primary products formed from the reactions of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl are epoxy resins, which have applications in various industries due to their excellent mechanical and thermal properties.

Scientific Research Applications

4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl has numerous applications in scientific research, including:

    Polymer Chemistry: It is used as a monomer in the synthesis of advanced epoxy resins with tailored properties for specific applications.

    Materials Science: The compound is studied for its potential in creating high-performance materials with enhanced thermal and mechanical stability.

    Biomedical Research: Researchers explore its use in drug delivery systems and biomedical coatings due to its biocompatibility and reactivity.

    Industrial Applications: It finds use in the production of coatings, adhesives, and composite materials, offering improved performance and durability.

Mechanism of Action

The mechanism of action of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in polymerization processes to create cross-linked networks, resulting in materials with high strength and stability. The biphenyl core provides rigidity and contributes to the overall mechanical properties of the resulting polymers.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-diglycidylaniline): This compound also contains oxirane groups and is used in the synthesis of epoxy resins. it has a different core structure, which affects its reactivity and properties.

    4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline: Another epoxy-containing compound with applications in polymer chemistry, but with a different substitution pattern on the aromatic ring.

Uniqueness

4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and enhances the thermal and mechanical properties of the resulting polymers. Its specific substitution pattern allows for controlled reactivity and functionalization, making it a valuable compound in the synthesis of advanced materials.

Properties

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethyl)phenyl]phenyl]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-5-15(6-2-13(1)9-17-11-19-17)16-7-3-14(4-8-16)10-18-12-20-18/h1-8,17-18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAICLUIVSNXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189316
Record name Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81591-83-5
Record name Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81591-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl
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